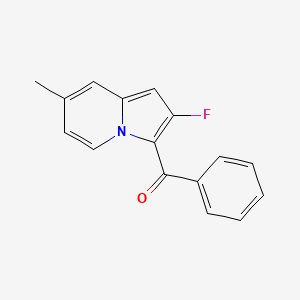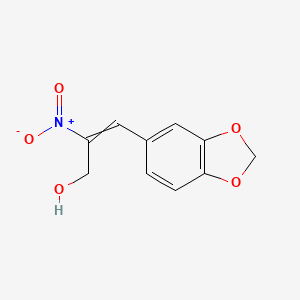
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol is an organic compound characterized by the presence of a benzodioxole ring and a nitropropene moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2H-1,3-Benzodioxol-5-yl)-2-Nitroprop-2-en-1-ol beinhaltet typischerweise die Kondensation von 1,3-Benzodioxol mit Nitropropen unter spezifischen Reaktionsbedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumhydroxid in einem organischen Lösungsmittel wie Ethanol durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, anschließend durch Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess wäre auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Qualität und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2H-1,3-Benzodioxol-5-yl)-2-Nitroprop-2-en-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann oxidiert werden, um Nitroso- oder andere Verbindungen mit höherem Oxidationszustand zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Natriumborhydrid zu einem Amin reduziert werden.
Substitution: Der Benzodioxolring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid in Methanol.
Substitution: Nitrierung mit Salpetersäure und Schwefelsäure; Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitrosoderivaten oder anderen oxidierten Produkten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von Nitro- oder halogenierten Benzodioxolderivaten.
Wissenschaftliche Forschungsanwendungen
3-(2H-1,3-Benzodioxol-5-yl)-2-Nitroprop-2-en-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und so zu verschiedenen biologischen Effekten führen. Der Benzodioxolring kann auch mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zum Gesamteffekt der Verbindung beitragen .
Wirkmechanismus
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2H-1,3-Benzodioxol-5-yl)-1-Phenylprop-2-en-1-on
- 2-(2H-1,3-Benzodioxol-5-yl)Ethan-1-ol
- N-(2H-1,3-Benzodioxol-5-yl)-4-{Thieno[3,2-d]Pyrimidin-4-yl}Piperazin-1-carboxamid
Einzigartigkeit
3-(2H-1,3-Benzodioxol-5-yl)-2-Nitroprop-2-en-1-ol ist einzigartig aufgrund seiner Kombination aus einem Benzodioxolring und einer Nitropropeneinheit, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
905564-21-8 |
|---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-en-1-ol |
InChI |
InChI=1S/C10H9NO5/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4,12H,5-6H2 |
InChI-Schlüssel |
WGMJOSLIKRMTQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)

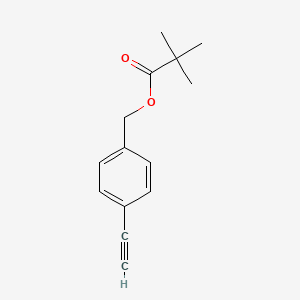

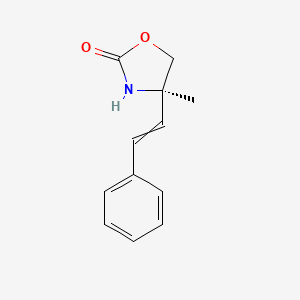
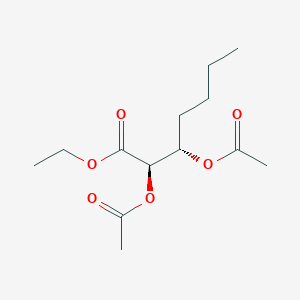
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)


propanedinitrile](/img/structure/B12603381.png)
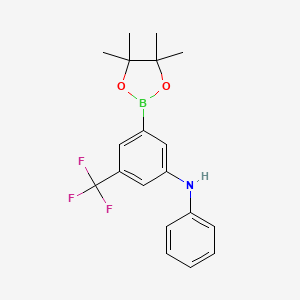
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
